2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound. It's an aromatic compound featuring a thiadiazole ring, which is a sulfur and nitrogen-containing heterocycle, linked to a benzoisoquinoline structure through a phenylamino moiety. This intricate framework bestows the molecule with diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a multi-step process involving key intermediates:
Formation of 1,3,4-thiadiazole ring: : This can be synthesized via cyclization reactions of thiosemicarbazides with appropriate reagents like anhydrides or carboxylic acids.
Coupling with benzoisoquinoline: : The 1,3,4-thiadiazole derivative can be further reacted with a benzoisoquinoline precursor through nucleophilic substitution or other coupling reactions.
Final assembly: : The intermediate compounds are then connected through the phenylamino linker under controlled conditions, such as using a catalytic amount of acid or base in a suitable solvent at an optimal temperature range.
Industrial Production Methods
Industrial production would focus on optimizing each step of the synthetic route to ensure high yield, cost-effectiveness, and minimal environmental impact. Continuous flow chemistry and green chemistry principles might be employed to enhance scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the phenylamino group or the heterocyclic sulfur atom.
Reduction: : Reduction reactions may target the carbonyl functionalities or the aromatic system.
Substitution: : The presence of multiple reactive sites allows for electrophilic and nucleophilic substitutions, especially on the aromatic rings and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, peracids, or KMnO4 under mild to moderate conditions.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts, or chemical reductions with agents like sodium borohydride.
Substitution: : Conditions vary widely but may involve reagents such as halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
Oxidation products: : Sulfoxides, sulfones, or quinone derivatives.
Reduction products: : Reduced forms of the aromatic systems or simplified analogs.
Substitution products: : Functionalized analogs with new substituents on the aromatic rings or heterocyclic core.
Scientific Research Applications
2-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is prominent in various research domains:
Chemistry: : Used as a model compound in studies on heterocyclic chemistry and aromaticity.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: : Explored in drug development for its ability to interact with biological targets, potentially leading to new therapeutics.
Industry: : Examined for its application in material science, especially in the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of this compound can vary based on its application:
Biological Activity: : It may interact with cellular targets like enzymes or receptors, modulating their function and eliciting a biological response.
Chemical Reactions: : It can participate in various chemical transformations by acting as a nucleophile, electrophile, or through radical mechanisms.
Industrial Uses: : As an organic semiconductor, it may facilitate charge transfer through its conjugated system.
Comparison with Similar Compounds
2-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of structural elements:
Similar compounds: : 1,3,4-thiadiazoles, benzoisoquinolines, and other phenylamino derivatives.
Uniqueness: : The particular arrangement of these moieties in one molecule provides distinct reactivity and potential applications that are not observed in simpler analogs. This structural complexity often translates to unique electronic properties and biological activities.
By exploring the intricacies of this compound, researchers can continue to uncover its vast potential in various scientific and industrial fields. If there's something specific you'd like to dive deeper into or a related topic to explore, just let me know!
Properties
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-19-15-10-4-6-13-7-5-11-16(18(13)15)20(27)25(19)12-17-23-24-21(28-17)22-14-8-2-1-3-9-14/h1-11H,12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHZTHIDARYNKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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